molecular formula C18H28BrN3O4 B10881775 2-(2-Bromo-6-ethoxy-4-{[(3-morpholinopropyl)amino]methyl}phenoxy)acetamide CAS No. 893613-42-8

2-(2-Bromo-6-ethoxy-4-{[(3-morpholinopropyl)amino]methyl}phenoxy)acetamide

Cat. No.: B10881775
CAS No.: 893613-42-8
M. Wt: 430.3 g/mol
InChI Key: RFDHLPBETOSUSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Bromo-6-ethoxy-4-{[(3-morpholinopropyl)amino]methyl}phenoxy)acetamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its complex structure, which includes a bromine atom, an ethoxy group, and a morpholinopropylamino moiety. The presence of these functional groups contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-6-ethoxy-4-{[(3-morpholinopropyl)amino]methyl}phenoxy)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Ethoxylation: The addition of an ethoxy group to the aromatic ring.

    Acetylation: The final step involves the formation of the acetamide group.

Each of these steps requires specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions and purification techniques is crucial to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-6-ethoxy-4-{[(3-morpholinopropyl)amino]methyl}phenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic derivatives, while substitution reactions can introduce various functional groups into the aromatic ring.

Scientific Research Applications

2-(2-Bromo-6-ethoxy-4-{[(3-morpholinopropyl)amino]methyl}phenoxy)acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Bromo-6-ethoxy-4-{[(3-morpholinopropyl)amino]methyl}phenoxy)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Bromo-6-ethoxy-4-{[(3-pyridinylmethyl)amino]methyl}phenoxy)acetamide
  • 2-(2-Bromo-6-ethoxy-4-{[(3-ethoxypropyl)amino]methyl}phenoxy)acetamide

Uniqueness

Compared to similar compounds, 2-(2-Bromo-6-ethoxy-4-{[(3-morpholinopropyl)amino]methyl}phenoxy)acetamide is unique due to the presence of the morpholinopropylamino group. This functional group may confer distinct chemical properties and biological activities, making it a valuable compound for specific research applications.

Properties

CAS No.

893613-42-8

Molecular Formula

C18H28BrN3O4

Molecular Weight

430.3 g/mol

IUPAC Name

2-[2-bromo-6-ethoxy-4-[(3-morpholin-4-ylpropylamino)methyl]phenoxy]acetamide

InChI

InChI=1S/C18H28BrN3O4/c1-2-25-16-11-14(10-15(19)18(16)26-13-17(20)23)12-21-4-3-5-22-6-8-24-9-7-22/h10-11,21H,2-9,12-13H2,1H3,(H2,20,23)

InChI Key

RFDHLPBETOSUSI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=CC(=C1)CNCCCN2CCOCC2)Br)OCC(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.